molecular formula C5H7N3O2 B1602458 1-ethyl-3-nitro-1H-pyrazole CAS No. 58793-46-7

1-ethyl-3-nitro-1H-pyrazole

Cat. No. B1602458
CAS RN: 58793-46-7
M. Wt: 141.13 g/mol
InChI Key: RWOWBWIASXSRFO-UHFFFAOYSA-N
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Description

1-Ethyl-3-nitro-1H-pyrazole is a compound with a molecular weight of 141.13 . It is a liquid at room temperature . The IUPAC name for this compound is 1-ethyl-3-nitro-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of 1-ethyl-3-nitro-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

1-Ethyl-3-nitro-1H-pyrazole is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Characterization of Pyrazole Derivatives Pyrazole derivatives, closely related to 1-ethyl-3-nitro-1H-pyrazole, have been extensively studied. For instance, S. Naveen et al. (2021) synthesized and characterized a novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, providing insights into its antioxidant properties and structure through X-ray diffraction studies and DFT calculations (S. Naveen et al., 2021).

  • Structural Analysis and Spectroscopic Studies Another study focused on the structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound synthesized through a one-pot condensation reaction. This research by S. Viveka et al. (2016) included single-crystal X-ray diffraction and density functional theory calculations to understand the compound's electronic structure (S. Viveka et al., 2016).

  • Biological Activity and Pharmacophore Identification In 2020, A. Titi et al. identified the antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives. Their study synthesized various pyrazole compounds and analyzed their structure and biological activities, confirming their potential in pharmacology (A. Titi et al., 2020).

  • Electrochemiluminescence and Metal Organic Frameworks A 2016 study by C. Feng et al. synthesized a series of transition metal complexes with pyrazolecarboxylic acids, including ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate. These complexes showed intense electrochemiluminescence (ECL) in solutions, indicating their potential in advanced material applications (C. Feng et al., 2016).

  • Corrosion Inhibition Studies P. Dohare et al. (2017) investigated the corrosion inhibition properties of pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, on mild steel. Their study showed significant efficiency in protecting against corrosion, relevant for industrial applications (P. Dohare et al., 2017).

Future Directions

Pyrazoles, including 1-ethyl-3-nitro-1H-pyrazole, continue to attract interest due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Future research will likely focus on developing new synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

1-ethyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOWBWIASXSRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588676
Record name 1-Ethyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-nitro-1H-pyrazole

CAS RN

58793-46-7
Record name 1-Ethyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
… As described in line iv, commercially available 1-ethyl-3-nitro-1H-pyrazole (I) was converted to the corresponding pinacol boronic ester prior to Suzuki coupling with bis-Boc protected 6-…
Number of citations: 14 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org

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